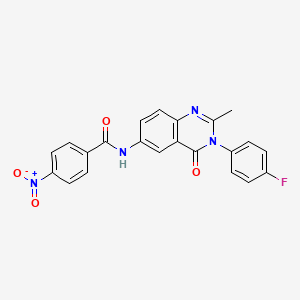
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C22H15FN4O4 and its molecular weight is 418.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR) based on available literature.
Chemical Structure
The molecular formula for this compound is C17H15FN2O3. The compound features a quinazoline core structure, which is known for its diverse biological activities.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors of specific enzymes, such as α-glucosidase and α-amylase, which are relevant in diabetes management .
- Antimicrobial Effects : Quinazoline derivatives have shown antimicrobial properties against both gram-positive and gram-negative bacteria .
Antidiabetic Activity
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on α-glucosidase and α-amylase. The compound's activity is influenced by the presence of electron-donating and electron-withdrawing groups on the phenyl ring. A notable study reported an IC50 value of 10.75 ± 0.52 μM for a related compound, indicating potent antidiabetic potential .
Antimicrobial Activity
Recent investigations into quinazoline derivatives have revealed their effectiveness against various microbial strains. For instance, compounds derived from the quinazoline scaffold have exhibited mild to high antibacterial effects, particularly against gram-negative bacteria. The structure of these compounds contributes to their ability to disrupt microbial cell functions .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the quinazoline ring significantly influence biological activity:
| Substituent | Activity (IC50 μM) | Comments |
|---|---|---|
| 2-CH₃-5-NO₂ | 10.75 ± 0.52 | Most active compound in series |
| 2-CH₃-3-NO₂ | Varies | Position affects inhibitory potential |
| 2-CH₃-4-NO₂ | Varies | Similar trends observed |
The presence of both electron-withdrawing (NO₂) and electron-donating (CH₃) groups appears to enhance the compound's inhibitory capacity against target enzymes .
Case Studies
- Antidiabetic Potential : In a study examining various benzamide derivatives, this compound was identified as a promising candidate for further development due to its favorable pharmacokinetic properties and low toxicity profile .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial potential of quinazoline derivatives, where compounds similar to this compound were found to inhibit bacterial growth effectively .
Eigenschaften
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O4/c1-13-24-20-11-6-16(25-21(28)14-2-7-18(8-3-14)27(30)31)12-19(20)22(29)26(13)17-9-4-15(23)5-10-17/h2-12H,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZENZKWXMXQKIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














